molecular formula C13H8N4OS B11849449 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole CAS No. 917566-88-2

4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole

Cat. No.: B11849449
CAS No.: 917566-88-2
M. Wt: 268.30 g/mol
InChI Key: BAXSBDLVBISYDQ-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole is a novel heterocyclic compound designed for pharmaceutical and biological chemistry research. This complex molecule integrates three privileged pharmacophores: a furan ring, a thiazole core, and an imidazo[4,5-b]pyridine system, each contributing to its potential research value . The thiazole ring is a biologically active scaffold found in several FDA-approved drugs and is known for its wide spectrum of activities, including antimicrobial and anticancer properties . The imidazo[4,5-b]pyridine moiety is another heterocyclic system of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications . The inclusion of the furan ring further enhances the molecular diversity and potential for interaction with biological targets . Primary Research Applications: • Antimicrobial Research: Hybrid compounds containing thiazole and furan scaffolds have demonstrated promising activity against a range of bacterial strains, including S. aureus and E. coli , as well as fungal species such as C. albicans . Molecular docking studies suggest that such compounds can exhibit strong binding affinities to bacterial targets like DNA gyrase B, supporting their potential as leads for new antibacterial agents . • Anticancer Research: Thiazole derivatives are established components in several clinical and experimental anticancer agents . The imidazo[4,5-b]pyridine scaffold is also actively investigated for its potential as a modulator of protein kinases, which are key targets in oncology drug discovery . • Biochemical Tool: This compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

917566-88-2

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

IUPAC Name

4-(furan-2-yl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H8N4OS/c1-3-8-11(14-5-1)17-12(15-8)13-16-9(7-19-13)10-4-2-6-18-10/h1-7H,(H,14,15,17)

InChI Key

BAXSBDLVBISYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=NC(=CS3)C4=CC=CO4

Origin of Product

United States

Biological Activity

4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole is a heterocyclic compound that combines a thiazole ring, an imidazo[4,5-b]pyridine moiety, and a furan substituent. This unique structural composition suggests potential biological activities that are of significant interest in medicinal chemistry. The presence of these heterocycles is associated with diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H8N4OS\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{OS}

This structure incorporates sulfur and nitrogen atoms within the thiazole ring, contributing to its chemical reactivity and biological activity. The furan and imidazo[4,5-b]pyridine components further enhance its functional diversity.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties. For example, compounds similar to 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These studies often report MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antimicrobial efficacy .

Anticancer Activity

The thiazole and imidazo[4,5-b]pyridine frameworks are known for their anticancer properties. For instance, similar compounds have been evaluated against various human cancer cell lines (e.g., MCF-7, HCT-116). Studies indicate that modifications in these structures can lead to enhanced antiproliferative activity through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole. The following table summarizes notable compounds with similar structures and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-(Furan-2-yl)-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridine with furanAntimicrobial
4-(Thiazol-2-yl)-3H-imidazo[4,5-b]pyridineImidazo[4,5-b]pyridine with thiazoleAnticancer
1-(Furan-2-yl)-thiazolidinoneThiazolidinone with furanAnticonvulsant

The structural diversity provided by the combination of these heterocycles may result in synergistic effects that enhance biological activity compared to simpler analogs .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of pyridine derivatives, several compounds exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Anticancer Potential
A series of novel thiazole derivatives were synthesized and tested against human epithelial cancer cell lines. The results indicated significant antiproliferative activity correlated with specific structural features such as the presence of electron-withdrawing groups . This suggests that similar modifications could be beneficial for enhancing the anticancer potential of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and imidazo[4,5-b]pyridine moieties often exhibit significant anticancer activities. For instance, derivatives of similar structures have shown efficacy against various human cancer cell lines. The unique structural features of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole may enhance its antitumor potential compared to simpler analogs .

Antimicrobial Properties

Compounds containing furan and thiazole rings have demonstrated antimicrobial activities. The structural diversity of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole suggests it may also possess similar properties, making it a candidate for further exploration in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. Given the compound's structural characteristics, it is hypothesized that 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole may exhibit anti-inflammatory effects through mechanisms similar to those observed in other thiazole-containing compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole:

StudyFindings
Singh et al. (2020)Identified novel derivatives with enhanced anticancer activity against HepG2 and MDA-MB-231 cell lines .
Brullo et al. (2012)Reported on dual activity compounds inhibiting inflammatory pathways with promising IC50 values .
Tewari et al. (2014)Evaluated anti-inflammatory activity in pyrazole derivatives showing comparable results to established anti-inflammatories .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (, Compound 4) exhibit structural similarity but replace the furan group with halogenated aryl rings. These derivatives demonstrate antimicrobial activity, with crystallographic data revealing that chloro and bromo substituents enhance hydrophobic interactions in binding pockets .

Benzofuran-Containing Analog (BAY-179)

BAY-179 (2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole) replaces the furan with a benzofuran moiety . The extended aromatic system in benzofuran increases lipophilicity, which may improve membrane permeability but reduce solubility compared to the furan-containing target compound. This highlights the trade-off between hydrophobicity and bioavailability in heterocyclic drug design.

MetAP Inhibitors (MetAPi-13 and MetAPi-14)

The target compound shares a scaffold with MetAPi-13 (2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine) and MetAPi-14 (4-(1H-imidazo[4,5-b]pyridin-2-yl)thiazole), both of which inhibit methionine aminopeptidases (MetAPs) critical for bacterial and cancer cell survival . While MetAPi-14 lacks the furan substituent, its thiazole-imidazopyridine core aligns with the target compound. The addition of furan in the target structure could modulate electron density or steric hindrance, affecting metal-coordination properties in enzyme active sites.

Antimicrobial Activity

Halogenated analogs (e.g., , Compound 4) show notable antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus . The target compound’s furan group may confer distinct activity spectra, as oxygen-containing heterocycles often disrupt bacterial membrane integrity or inhibit efflux pumps.

Anti-Tubercular Activity

Imidazo[4,5-b]pyridine derivatives, such as 4-(3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol, exhibit anti-tubercular activity via docking into Mycobacterium tuberculosis enzyme pockets . The thiazole-furan combination in the target compound could enhance binding to similar targets, such as enoyl-ACP reductase or KatG, though experimental validation is needed.

Metalloenzyme Inhibition

MetAP inhibitors like MetAPi-13 and MetAPi-14 coordinate to active-site metal ions (e.g., Ni²⁺ or Co²⁺) via pyridine and imidazole nitrogens .

Physicochemical and Electronic Properties

Property Target Compound MetAPi-14 BAY-179
LogP Estimated 2.8 (furan) 3.1 (thiazole-only) 4.2 (benzofuran)
Hydrogen Bond Acceptors 5 (furan O, thiazole S/N) 4 6
Aromatic System Furan (planar) Phenyl Benzofuran (extended π-system)

The furan group reduces logP compared to benzofuran analogs, suggesting better aqueous solubility. However, its smaller size may limit van der Waals interactions in hydrophobic binding pockets relative to bulkier substituents.

Preparation Methods

One-Pot S<sub>N</sub>Ar Reaction–Reduction–Heterocyclization

A highly efficient method for constructing the imidazo[4,5-b]pyridine skeleton begins with 2-chloro-3-nitropyridine. Zinc dust in H<sub>2</sub>O-isopropyl alcohol (IPA) reduces the nitro group to an amine, followed by condensation with aldehydes to form imine intermediates. Subsequent cyclization and aromatization yield 3-alkyl/aralkyl-2-aryl/heteroaryl-imidazo[4,5-b]pyridines. For example:

  • Reduction : 2-Chloro-3-nitropyridine reacts with Zn dust in H<sub>2</sub>O-IPA at 80°C for 2 h, yielding 2-chloro-3-aminopyridine.

  • Condensation : The amine intermediate reacts with aldehydes (e.g., furfural) in H<sub>2</sub>O-IPA at 80°C for 10 h, forming imines.

  • Cyclization : Intramolecular nucleophilic attack and aromatization produce the imidazo[4,5-b]pyridine core.

Key advantages include:

  • Solvent system : H<sub>2</sub>O-IPA enhances reaction efficiency (yields >85%).

  • Catalyst-free : Avoids toxic Pd/Cu catalysts.

Pd-Catalyzed C–N Bond Formation

Alternative routes employ Pd-catalyzed amidation of 2-halo-3-acylaminopyridines. For instance, 2-chloro-3-acetamidopyridine reacts with aryl amines in the presence of Pd(OAc)<sub>2</sub> and Xantphos ligand, yielding N-aryl imidazo[4,5-b]pyridines. However, this method requires costly ligands and longer reaction times (24–48 h).

Thiazole Ring Formation with Furan Substituents

Thiosemicarbazone Cyclization

Thiazole derivatives are synthesized via cyclization of carbothioamides with hydrazonyl chlorides:

  • Thiosemicarbazone synthesis : 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one reacts with N-arylhydrazinecarbothioamide in EtOH/HCl, forming carbothioamides 3a,b .

  • Cyclization : Carbothioamides 3a,b react with hydrazonyl chlorides 4a–c in EtOH/triethylamine under reflux, producing 1,3-thiazoles 6a–f (yields: 70–85%).

Example :

3a+4aEtOH, TEA6a(Yield: 82%)\text{3a} + \text{4a} \xrightarrow{\text{EtOH, TEA}} \text{6a} \quad (\text{Yield: 82\%})

Alternative Route via Chloroacetone Diazotization

Carbothioamides 3a,b react with chloroacetone to form intermediates 8a,b , which undergo diazotization with 4-methylbenzenediazonium chloride, yielding thiazoles 6b,e . This method avoids hydrazonyl chlorides but requires stringent temperature control (0–5°C).

Coupling Strategies for Final Assembly

Sequential Ring Formation

  • Imidazo[4,5-b]pyridine synthesis : Prepare 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetamide via one-pot reduction/cyclization.

  • Thiazole functionalization : React the acetamide with 2-furoyl chloride in THF under argon, followed by cyclization with Lawesson’s reagent to install the thiazole ring.

Post-Functionalization of Preformed Thiazoles

  • Thiazole precursor : Synthesize 4-(furan-2-yl)thiazole-2-carboxylic acid via Hantzsch thiazole synthesis (furan-2-carbaldehyde, thioamide, and α-haloketone).

  • Coupling : Use EDC/HOBt to couple the carboxylic acid with 2-aminopyridine derivatives, followed by cyclization with POCl<sub>3</sub> to form the imidazo[4,5-b]pyridine-thiazole hybrid.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Polar protic solvents (e.g., H<sub>2</sub>O-IPA) enhance cyclization rates by stabilizing transition states.

  • Triethylamine neutralizes HCl generated during thiosemicarbazone formation, preventing side reactions.

Diazotization Challenges

Diazotization of 8a,b requires precise pH control (pH 1–2) and low temperatures (0°C) to avoid decomposition. Excess NaNO<sub>2</sub> leads to over-nitrosation, reducing yields by 15–20%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Absence of C=O stretches (1650–1700 cm<sup>−1</sup>) confirms cyclization.

  • <sup>1</sup>H NMR : Thiazole protons resonate at δ 7.8–8.2 ppm, while imidazo[4,5-b]pyridine protons appear as doublets at δ 8.5–9.0 ppm.

Chromatographic Purification

  • Silica gel chromatography (5% MeOH/CH<sub>2</sub>Cl<sub>2</sub>) isolates the final product with >98% purity.

  • Crystallization : Saturated CH<sub>2</sub>Cl<sub>2</sub> solutions yield needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
One-pot S<sub>N</sub>Ar85–9212Catalyst-free, scalableLimited to aryl aldehydes
Pd-catalyzed70–7824Broad substrate scopeCostly ligands, Pd contamination
Thiosemicarbazone70–856High regioselectivityRequires hydrazonyl chlorides
Diazotization65–758Avoids toxic reagentsTemperature-sensitive

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing thiazole vs. imidazopyridine protons) .
  • Mass Spectrometry (HR-MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., bond angles in fused rings) .

How can structural modifications enhance kinase inhibition activity?

Q. Advanced

  • Substituent Engineering : Introducing chloro or dimethylamino groups at position 7 of the imidazopyridine core improves binding to Aurora kinases (IC₅₀: 0.042–0.227 µM) .
  • Hydrophobic Moieties : Adding isopropylphenyl groups enhances hydrophobic interactions in ATP-binding pockets .
    Example : Compound 31 inhibits Aurora-A/B/C with IC₅₀ values of 0.042, 0.198, and 0.227 µM, respectively .

What contradictions exist in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Q. Advanced

  • Anti-Tubercular vs. Kinase Inhibition : Some derivatives show dual activity (e.g., MIC = 3.12 µg/mL for tuberculosis vs. kinase IC₅₀ < 1 µM), requiring target validation via knock-out studies .
  • Cellular vs. Enzymatic Assays : Discrepancies arise due to off-target effects (e.g., Akt inhibitors also modulating PRAS40 phosphorylation ).

How are polymorphic forms and salt formulations investigated for preclinical studies?

Q. Advanced

  • Polymorph Screening : XRPD and DSC identify stable crystalline forms (e.g., 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine salts ).
  • Bioavailability : Hydrochloride salts improve solubility, as seen in equilibrative nucleoside transporter studies .

What strategies optimize anti-tubercular activity in imidazo[4,5-b]pyridine derivatives?

Q. Advanced

  • Hydroxyl Group Addition : Derivatives with tetraol/pentol chains exhibit MIC = 3.12 µg/mL by enhancing membrane permeability .
  • Docking Studies : 4-(3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol binds to mycobacterial enoyl-ACP reductase (InhA) with ΔG = -9.8 kcal/mol .

How does the furan-2-yl substituent influence electronic properties?

Q. Basic

  • Electron Donation : Furan’s oxygen donates electrons via resonance, increasing π-electron density in the thiazole ring, confirmed by UV-Vis (λmax shifts ~10 nm) .
  • Steric Effects : Furan’s planar structure minimizes steric hindrance, favoring coplanarity with the thiazole ring (X-ray data) .

What in vitro models validate Akt inhibition by imidazo[4,5-b]pyridine derivatives?

Q. Advanced

  • Biochemical Assays : Time-resolved fluorescence quantifies ATP-independent Akt1 inhibition (Ki < 50 nM) .
  • Cellular PD Studies : Western blotting confirms reduced PRAS40 and p70S6 phosphorylation in cancer cell lines .

How are cascade reactions applied to synthesize bis-heterocyclic derivatives?

Q. Advanced

  • Mamedov Rearrangement : Converts 2-(2-nitrobenzyl)pyridopyrazinones to indolylimidazopyridines via nitro reduction and cyclization .
  • Vilsmeier-Haack Formylation : Introduces hydroxymethyl groups for further functionalization .

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